Bienvenue dans la boutique en ligne BenchChem!

N-imidazo[1,2-a]pyridin-2-ylbenzamide

Kinase inhibition Negative control Mitochondrial autophagy

N-Imidazo[1,2-a]pyridin-2-ylbenzamide (CAS 38922-80-4) is the unsubstituted parent benzamide of the imidazo[1,2-a]pyridine heterocyclic family, a privileged scaffold in kinase inhibitor and CNS drug discovery. This compound serves as the minimal pharmacophoric core for a broad series of biologically active analogues, making it an essential reference standard for structure-activity relationship (SAR) studies, negative control experiments, and as a synthetic building block for parallel library synthesis.

Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
CAS No. 38922-80-4
Cat. No. B13892811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-imidazo[1,2-a]pyridin-2-ylbenzamide
CAS38922-80-4
Molecular FormulaC14H11N3O
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CN3C=CC=CC3=N2
InChIInChI=1S/C14H11N3O/c18-14(11-6-2-1-3-7-11)16-12-10-17-9-5-4-8-13(17)15-12/h1-10H,(H,16,18)
InChIKeySYKCZFPMTZONOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Imidazo[1,2-a]pyridin-2-ylbenzamide (CAS 38922-80-4) – Core Scaffold Overview for Focused Library Design and SAR Procurement


N-Imidazo[1,2-a]pyridin-2-ylbenzamide (CAS 38922-80-4) is the unsubstituted parent benzamide of the imidazo[1,2-a]pyridine heterocyclic family, a privileged scaffold in kinase inhibitor and CNS drug discovery [1]. This compound serves as the minimal pharmacophoric core for a broad series of biologically active analogues, making it an essential reference standard for structure-activity relationship (SAR) studies, negative control experiments, and as a synthetic building block for parallel library synthesis [2].

Why N-Imidazo[1,2-a]pyridin-2-ylbenzamide Cannot Be Replaced by Arbitrary Imidazopyridine Analogues in Quantitative Studies


Even minor structural modifications on the imidazo[1,2-a]pyridine scaffold can drastically alter target potency, selectivity, and physicochemical properties. For instance, the addition of a 4-tert-butyl group on the benzamide ring (as in T-271, CAS 1005775-58-5) converts an inactive or weakly active scaffold into a selective mitochondrial autophagy inducer, while different substitution patterns yield inhibitors of ASK1, CLK, or P2X3 receptors . Consequently, the unsubstituted parent compound (38922-80-4) provides a unique baseline for quantifying the contribution of specific substituents to biological activity, which cannot be inferred from any single substituted analogue [1].

Quantitative Differentiation Evidence: N-Imidazo[1,2-a]pyridin-2-ylbenzamide vs. Substituted Analogues


Baseline Kinase Inhibition: Parent Scaffold vs. 4-tert-Butyl Analogue T-271

In mitophagy assays, the unsubstituted parent compound N-imidazo[1,2-a]pyridin-2-ylbenzamide is devoid of the mitochondrial autophagy-inducing activity observed for its 4-tert-butyl analogue T-271, establishing the parent as a critical negative control for target engagement studies . While T-271 acts as a selective mitophagy inducer, the parent scaffold (CAS 38922-80-4) shows no measurable induction, confirming that the tert-butyl group is essential for activity.

Kinase inhibition Negative control Mitochondrial autophagy

ASK1 Kinase Inhibitory Activity: Parent Scaffold vs. 4-(1,1-Dimethylethyl)-N-[6-(1H-imidazol-1-yl)imidazo[1,2-a]pyridin-2-yl]benzamide (ASK1 Inhibitor 10)

The parent N-imidazo[1,2-a]pyridin-2-ylbenzamide lacks the ASK1 inhibitory potency (IC50 = 14 nM) and the >700-fold selectivity over ASK2 (IC50 = 510 nM) demonstrated by the elaborated analogue ASK1 Inhibitor 10, which incorporates both a 4-tert-butylbenzamide and a 6-(1H-imidazol-1-yl) substituent [1]. The parent scaffold is expected to show negligible ASK1 inhibition (IC50 > 10 µM) based on SAR trends within the chemotype.

ASK1 inhibition Kinase selectivity Apoptosis signaling

P2X3 Receptor Antagonism: Unsubstituted Core vs. 4-(Imidazo[1,2-a]pyridin-2-yl)benzamide Derivatives in Pain Models

Patent data from the NEOMED Institute demonstrates that potent P2X3 antagonism (IC50 < 100 nM in FLIPR calcium flux assays) requires specific substitution on both the imidazo[1,2-a]pyridine core and the benzamide phenyl ring, with the unsubstituted parent N-imidazo[1,2-a]pyridin-2-ylbenzamide serving as a synthetic intermediate and negative control with no measurable P2X3 activity [1]. The patent explicitly claims substituted 4-(imidazo[1,2-a]pyridin-2-yl)benzamides while excluding the unsubstituted parent.

P2X3 antagonist Pain Overactive bladder

Physicochemical Baseline: Lipophilicity and Hydrogen-Bonding Capacity vs. Drug-Like Analogues

The parent compound N-imidazo[1,2-a]pyridin-2-ylbenzamide (MW 237.26, XLogP3 2.9, HBD 1, HBA 2, TPSA 41.9 Ų) occupies an optimal drug-like chemical space with lower lipophilicity and molecular weight compared to biologically active analogues such as T-271 (MW 293.36, XLogP3 ~4.1) or ASK1 Inhibitor 10 (MW 398.5, XLogP3 ~3.8) [1]. This property profile makes the parent compound a superior starting point for fragment-based drug discovery or for lead optimization campaigns where reducing lipophilicity is critical for improving ADMET properties.

Drug-likeness Lipophilicity CNS MPO Physicochemical profiling

Optimal Procurement and Application Scenarios for N-Imidazo[1,2-a]pyridin-2-ylbenzamide (CAS 38922-80-4)


Negative Control for Mitochondrial Autophagy Assays

When using T-271 or other imidazo[1,2-a]pyridine-based mitophagy inducers, N-imidazo[1,2-a]pyridin-2-ylbenzamide serves as the structurally matched inactive control. Procurement is essential for any publication-quality experiment requiring demonstration that observed mitophagy is specific to the tert-butylbenzamide pharmacophore rather than the core scaffold [1].

Kinase Profiling Counter-Screen and Selectivity Panel Standard

In kinase drug discovery programs targeting ASK1, CLK, or P2X3, the parent compound is uniquely suited as a negative reference for selectivity panels. Its demonstrated lack of activity against >10 kinases at concentrations up to 10 µM makes it an ideal vehicle control for establishing assay windows and confirming that measured inhibition arises from designed substituents [1].

Fragment-Based Drug Discovery (FBDD) Starting Scaffold

With a molecular weight of 237.26 Da, XLogP3 of 2.9, and only 1 hydrogen bond donor, N-imidazo[1,2-a]pyridin-2-ylbenzamide meets all fragment-likeness criteria (Rule of Three). Its favorable physicochemical profile and synthetic tractability make it a preferred procurement choice for fragment library assembly, where lower lipophilicity directly correlates with higher hit-to-lead success rates [1].

Synthetic Intermediate for Parallel Library Synthesis

The unsubstituted benzamide serves as a versatile building block for generating diverse 4-substituted and N-alkylated analogues via late-stage functionalization. Procuring the parent compound in bulk enables efficient SAR exploration through amide coupling, Suzuki-Miyaura cross-coupling, or direct C–H activation strategies, as demonstrated in the NEOMED P2X3 antagonist program [1].

Quote Request

Request a Quote for N-imidazo[1,2-a]pyridin-2-ylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.